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2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole

Cat. No.: B2996090
CAS No.: 38956-27-3
M. Wt: 264.35
InChI Key: DNVNCTMGCFFMME-UHFFFAOYSA-N
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Description

The Significance of Fused Heterocyclic Systems in Medicinal Chemistry and Materials Science

Fused heterocyclic systems, which consist of two or more rings sharing at least one common bond and containing atoms of at least two different elements, are cornerstones of modern medicinal chemistry and materials science. fiveable.meias.ac.in Their rigid, planar structures often facilitate efficient interaction with biological targets, making them valuable in pharmaceutical development. ias.ac.in The presence of heteroatoms like nitrogen, sulfur, and oxygen imparts unique electronic properties and the potential for diverse chemical functionalization. fiveable.menih.gov

In medicinal chemistry, these systems are considered "privileged structures" as they form the backbone of numerous bioactive compounds and approved drugs. nih.govresearchgate.net Their diverse pharmacological profiles include antimicrobial, anticancer, anti-inflammatory, and antiviral activities. researchgate.netnih.gov The ability to synthesize a wide array of derivatives from a single core scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties. fiveable.me

In the realm of materials science, the unique electronic and optical properties of fused heterocycles are harnessed for applications such as organic semiconductors, conducting polymers, and energy storage materials. ias.ac.innumberanalytics.comsioc-journal.cn The extended π-systems in many of these molecules contribute to their desirable electronic characteristics, which can be modulated through synthetic modifications. ias.ac.in

Structural Context of 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole within the Benzo[d]imidazo[2,1-b]thiazole Framework

The compound this compound is a specific derivative of the parent benzo[d]imidazo[2,1-b]thiazole tricycle. Its structure features a benzothiazole (B30560) system fused with an imidazole (B134444) ring. The key distinguishing feature is the presence of a para-tolyl group (a benzene (B151609) ring substituted with a methyl group at the para position) attached at the 2-position of the imidazo[2,1-b]thiazole (B1210989) core. ontosight.ai

The molecular formula of this compound is C₁₆H₁₂N₂S. ontosight.aiguidechem.com The tolyl group introduces a degree of lipophilicity and can influence the molecule's electronic properties and steric interactions, which in turn can affect its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₂N₂S
Molecular Weight264.346 g/mol
CAS Number38956-27-3

This data is compiled from multiple sources. ontosight.aiguidechem.com

Historical Development and Broad Research Interest in Benzo[d]imidazo[2,1-b]thiazole Derivatives

Research into benzo[d]imidazo[2,1-b]thiazole and the broader family of imidazo[2,1-b]thiazoles has a rich history, driven by the diverse biological activities exhibited by these compounds. The core imidazo[2,1-b]thiazole scaffold is present in both natural and synthetic compounds and is known to be associated with a wide range of pharmacological effects. mdpi.comchemmethod.com

Early investigations into this class of compounds were often focused on their synthesis and the exploration of their fundamental chemical properties. Over time, as screening methods became more sophisticated, the significant biological potential of these scaffolds was uncovered. chemmethod.comresearchgate.net This led to a surge in research aimed at synthesizing and evaluating a multitude of derivatives for various therapeutic applications.

The versatility of the benzo[d]imidazo[2,1-b]thiazole framework allows for chemical modifications at several positions, enabling the creation of large libraries of compounds for biological screening. nih.gov Research has demonstrated that derivatives of this scaffold possess a remarkable array of activities, including but not limited to:

Antimicrobial: Activity against various bacterial and fungal strains has been reported. nih.govnih.gov

Anticancer: Many derivatives have been shown to exhibit cytotoxic activity against a range of cancer cell lines. nih.govnih.govnih.gov

Anti-inflammatory: The scaffold has been explored for its potential to modulate inflammatory pathways. nih.gov

Antitubercular: Notably, several benzo[d]imidazo[2,1-b]thiazole derivatives have shown promising activity against Mycobacterium tuberculosis. nih.govrsc.org

This broad spectrum of biological activity has sustained and expanded the research interest in this heterocyclic system, making it a focal point for the development of new therapeutic agents and other functional molecules. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12N2S B2996090 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole CAS No. 38956-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVNCTMGCFFMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of Benzo D Imidazo 2,1 B Thiazole Derivatives

Classical Multi-step Synthetic Approaches to the Benzo[d]imidazo[2,1-b]thiazole Core

The traditional synthesis of the benzo[d]imidazo[2,1-b]thiazole core often relies on a sequence of condensation and cyclization reactions. ontosight.ai These methods, while effective, typically involve multiple steps and the use of organic solvents. rsc.org

A well-established method for constructing the benzo[d]imidazo[2,1-b]thiazole system involves the heteroannulation reaction of 2-aminobenzothiazoles with α-haloketones. rsc.org This reaction proceeds via an initial nucleophilic substitution, where the exocyclic nitrogen of 2-aminobenzothiazole (B30445) attacks the α-carbon of the haloketone, followed by an intramolecular cyclization to form the fused heterocyclic system.

The synthesis of 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole can be achieved by reacting a substituted 2-aminobenzothiazole with 2-bromo-1-(p-tolyl)ethan-1-one. The reaction sequence involves an initial nucleophilic substitution by the nitrogen atom of the 2-aminobenzothiazole onto the α-carbon of the bromoacetophenone derivative, leading to an N-alkylated intermediate. This intermediate then undergoes intramolecular cyclization to yield the final product. rsc.org A plausible mechanistic pathway involves the nucleophilic attack of the N-atom of 2-aminobenzothiazole on the α-bromoketone, leading to an N-alkylated adduct which, upon liberation of hydrogen bromide and subsequent intramolecular cyclization, forms the benzo[d]imidazo[2,1-b]thiazole ring system. rsc.org

Reactant 1Reactant 2ProductConditionsYield
2-Aminobenzothiazole2-Bromo-1-(p-tolyl)ethan-1-oneThis compoundOrganic Solvent, RefluxModerate to Good
6-Ethoxy-2-aminobenzothiazole2-Bromo-1-(p-tolyl)ethan-1-one7-Ethoxy-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazoleWater-Isopropanol, Microwave94% nih.gov

The synthesis of diaryl benzo[d]imidazo[2,1-b]thiazole compounds, such as those with substituents on both the benzene (B151609) ring of the benzothiazole (B30560) moiety and the aryl group at the 2-position, has been explored to develop new derivatives with specific properties. nih.govresearchgate.netnih.gov These syntheses often follow multi-step reaction sequences. nih.gov For instance, 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have been synthesized, demonstrating the feasibility of introducing functional groups onto the benzothiazole core. researchgate.netnih.gov The synthesis of these compounds involves several steps, and the yields can be influenced by the electronic and steric nature of the substituents. researchgate.netnih.gov

A general approach to synthesizing 2,7-disubstituted benzo[d]imidazo[2,1-b]thiazoles involves starting with an appropriately substituted 2-aminobenzothiazole. For example, to synthesize a 7-substituted-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole, one would begin with a 6-substituted-2-aminobenzothiazole and react it with 2-bromo-1-(p-tolyl)ethan-1-one. This strategy allows for the introduction of a variety of substituents at the 7-position, leading to a diverse range of diaryl compounds.

Starting MaterialReagentProduct
Substituted 2-aminobenzothiazole2-Bromo-1-arylethan-1-one2-Aryl-7-substituted-benzo[d]imidazo[2,1-b]thiazole
7-Methoxy-2-(aryl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehydesEthynylmagnesium bromide, then oxidation7-Methoxy-2-(aryl)benzo[d]imidazo[2,1-b]thiazol-3-yl)prop-2-yn-1-ones nih.gov

Transition Metal-Catalyzed Synthetic Strategies for Benzo[d]imidazo[2,1-b]thiazoles

Transition metal catalysis offers powerful and efficient alternatives to classical synthetic methods, often proceeding with higher atom economy and milder reaction conditions.

Copper catalysts have been effectively employed in the synthesis of benzo[d]imidazo[2,1-b]thiazoles. nih.gov Various copper-catalyzed reactions have been developed, including those that form the core structure through different bond-forming strategies. rsc.org One such approach involves the copper(I, II)-catalyzed reaction of 2-aminobenzothiazoles with aldehydes and alkynes in a continuous-flow reactor. rsc.orgresearchgate.net Another method is the Cu(OAc)₂-promoted cycloaddition of α-methylenyl isocyanides with 2-methylbenzothiazole. rsc.orgnih.gov Additionally, a copper(II)-catalyzed thioamination of β-nitroalkene with 1H-benzo[d]imidazole-2-thiol has been developed for the synthesis of benzo rsc.orgacs.orgimidazo[2,1-b]thiazole (B1210989) derivatives. dntb.gov.ua

CatalystReactantsMethod
Copper (I, II)2-Aminobenzothiazoles, Aldehydes, AlkynesContinuous-flow reaction rsc.orgresearchgate.net
Cu(OAc)₂α-Methylenyl isocyanides, 2-MethylbenzothiazoleCycloaddition rsc.orgnih.gov
Cu(II) and Ionic Liquid-Co-catalyzed synthesis rsc.orgnih.gov

Iron catalysis presents an economical and environmentally benign option for the synthesis of benzo[d]imidazo[2,1-b]thiazoles. An elegant protocol for the iron-catalyzed synthesis of these compounds involves the reaction of 2-aminobenzothiazoles with ketones or chalcones. rsc.orgnih.gov Another iron-based catalytic system, FeCl₃/ZnI₂, has been used for the aerobic oxidative cyclization between 2-aminobenzothiazole and ketones. acs.org Furthermore, FeCl₃ has been utilized to catalyze the reaction of 2-aminobenzothiazoles with aldehydes and nitroalkanes to produce the fused heterocyclic system. rsc.orgnih.gov

CatalystReactantsReaction Type
Iron catalyst2-Aminobenzothiazoles, Ketones/ChalconesAerobic Oxidative Cyclization rsc.orgnih.gov
FeCl₃/ZnI₂2-Aminobenzothiazole, KetoneAerobic Oxidative Cyclization acs.org
FeCl₃2-Aminobenzothiazoles, Aldehydes, NitroalkaneCyclization rsc.orgnih.gov

Green Chemistry Approaches in Benzo[d]imidazo[2,1-b]thiazole Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. A highly efficient, catalyst-free, microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles has been developed using water as a green medium. researchgate.netrsc.orgbohrium.com This method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazoles under mild, transition-metal-free conditions. rsc.orgresearchgate.netrsc.org The reactions are typically completed in 12-15 minutes under high-pressure microwave irradiation, affording excellent yields of 90-96%. researchgate.netresearchgate.net

Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of benzo[d]imidazo[2,1-b]thiazoles. The ultrasound-assisted reaction between substituted 2-aminobenzothiazoles and phenacyl bromides in water, with isopropyl alcohol as a co-solvent, has been shown to produce the corresponding products in yields exceeding 90%. researchgate.net

Green TechniqueConditionsReactantsAdvantages
Microwave IrradiationCatalyst-free, Water-Isopropanol2-Aminobenzothiazoles, α-BromoketonesRapid reaction times (12-15 min), high yields (90-96%), transition-metal-free, green solvent rsc.orgresearchgate.netrsc.orgbohrium.comresearchgate.netresearchgate.net
Ultrasound IrradiationWater with Isopropanol co-solventSubstituted 2-aminobenzothiazoles, Phenacyl bromidesHigh yields (>90%), use of water as a solvent researchgate.net

Catalyst-Free Microwave-Assisted Procedures

Modern synthetic chemistry emphasizes the development of efficient and environmentally friendly protocols. semanticscholar.org For the synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives, catalyst-free, microwave-assisted procedures represent a significant advancement over traditional methods. rsc.orgbohrium.com This technique offers rapid reaction times, high yields, and cleaner reaction profiles by avoiding the use of transition-metal catalysts. rsc.orgrsc.org

The synthesis of this compound can be achieved by reacting 2-aminobenzothiazole with an appropriate α-bromoketone under microwave irradiation. rsc.org This transformation proceeds efficiently without a catalyst, providing rapid access to the target compound. semanticscholar.org For instance, the reaction to form this compound has been reported to complete in 12-15 minutes, achieving a yield as high as 94%. rsc.orgresearchgate.net The scalability of this protocol has been demonstrated through gram-scale synthesis, highlighting its potential for larger-scale applications. rsc.org

Table 1: Synthesis of this compound via Microwave-Assisted Procedure

Reactants Conditions Reaction Time Yield Reference

On-Water Reaction Conditions

In alignment with the principles of green chemistry, the use of water as a reaction medium is highly desirable. researchgate.net The catalyst-free, microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles has been successfully implemented using water as the solvent. rsc.orgrsc.org This "on-water" approach not only minimizes the use of volatile and often toxic organic solvents but can also enhance reaction rates and selectivity in some cases.

The synthesis of this compound and its derivatives under these conditions showcases a highly efficient and environmentally benign methodology. rsc.orgresearchgate.net The procedure involves heating the reactants in water under high-pressure microwave conditions, leading to excellent yields of the desired fused heterocyclic products. researchgate.net This method represents a significant step towards sustainable chemical manufacturing for this important class of compounds. semanticscholar.org

Functionalization and Derivatization of the Benzo[d]imidazo[2,1-b]thiazole Scaffold

The versatility of the benzo[d]imidazo[2,1-b]thiazole core allows for extensive functionalization to modulate its physicochemical and biological properties. researchgate.net Various substituents and complex molecular fragments can be introduced at different positions of the scaffold.

Introduction of Aryl, Heteroaryl, and Alkyl Substituents

The substituent at the 2-position of the benzo[d]imidazo[2,1-b]thiazole ring is typically introduced during the initial cyclization reaction. rsc.org By selecting the appropriate α-haloketone, a wide variety of aryl, heteroaryl, and alkyl groups can be incorporated. The synthesis of this compound is a prime example, where 2-bromo-1-(p-tolyl)ethan-1-one is used to install the p-tolyl group. rsc.org

Research has demonstrated the successful introduction of diverse aryl moieties, including:

4-Nitro phenyl rsc.org

2,4-Dichloro phenyl rsc.org

4-Fluoro phenyl nih.gov

4-Methoxy phenyl nih.gov

This flexibility is crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the molecule's properties for specific applications, such as in medicinal chemistry. nih.gov

Synthesis of Conjugates: Chalcone and Propenone Derivatives

Hybrid molecules that combine the benzo[d]imidazo[2,1-b]thiazole scaffold with other pharmacophores, such as chalcone, have been designed and synthesized. nih.govresearchgate.net Chalcones are a class of compounds known for their biological activities, and their conjugation to the benzo[d]imidazo[2,1-b]thiazole core can lead to new molecules with enhanced or novel properties. mdpi.com The synthesis of these conjugates typically involves a Claisen-Schmidt condensation. researchgate.net

Similarly, propenone derivatives have been synthesized by functionalizing the core scaffold. nih.gov For example, 3-arylaminopropenone linked 2-arylbenzo[d]imidazo[2,1-b]thiazole conjugates have been prepared. nih.gov The synthesis starts from a 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, which is treated with ethynylmagnesium bromide, followed by oxidation and subsequent condensation with aryl or heteroaryl amines. nih.gov These multi-step syntheses demonstrate the chemical tractability of the scaffold for creating complex derivatives.

Sulfonamide and Aminoethoxy Functionalization

The introduction of sulfonamide groups is a common strategy in medicinal chemistry to improve solubility and biological activity. A series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have been synthesized through a multi-step process. nih.gov This involves the chlorosulfonation of the benzo[d]imidazo[2,1-b]thiazole core, followed by reaction with various amines to generate the desired sulfonamides. nih.govresearchgate.net This functionalization specifically targets the 7-position on the benzene ring of the scaffold. nih.gov

Furthermore, aminoethoxy side chains have been introduced onto the phenyl ring of 2-phenyl-benzo[d]imidazo[2,1-b]thiazole derivatives. nih.gov This type of functionalization is aimed at creating new diaryl derivatives with specific side chains that can interact with biological targets. nih.gov The synthesis involves multiple steps to build the aminoethoxy-substituted phenyl ring before it is incorporated into the final heterocyclic structure. nih.gov

Table 2: Examples of Functionalized Benzo[d]imidazo[2,1-b]thiazole Derivatives

Derivative Type Position of Functionalization Example Substituent Reference
Sulfonamide 7-position -SO₂NH₂ nih.gov
Aminoethoxy para- or meta- on phenyl ring -OCH₂CH₂N(CH₃)₂ nih.gov
Propenone 3-position -(CO)CH=CH-NH-Aryl nih.gov

Regioselective Chemical Modifications of Benzo[d]imidazo[2,1-b]thiazoles

Regioselective reactions are crucial for the precise modification of complex molecules, ensuring that functional groups are introduced at specific positions. The benzo[d]imidazo[2,1-b]thiazole scaffold has been the subject of such targeted modifications.

A notable example is the metal-free, regioselective C-H selenylation of the scaffold. nih.gov Using phenyliodine(III)bis(trifluoroacetate) (PIFA) as a mediator, an arylselanyl (ArSe) group can be selectively introduced at the C-2 position of the imidazo[2,1-b]thiazole core. nih.gov X-ray analysis of the resulting products has unambiguously confirmed the position of this modification. nih.gov This method provides a direct way to form C-Se bonds on the heterocyclic system under mild conditions. nih.gov

Other examples of regioselective functionalization include the aforementioned syntheses:

The introduction of a sulfonamide group specifically at the 7-position of the benzo ring. nih.gov

The elaboration of propenone side chains from the 3-position of the thiazole (B1198619) ring. nih.gov

These methodologies highlight the ability to selectively modify different parts of the benzo[d]imidazo[2,1-b]thiazole framework, which is essential for developing derivatives with precisely engineered properties.

C(sp²)–H Selenylation Reactions

A significant advancement in the functionalization of benzo[d]imidazo[2,1-b]thiazole derivatives has been the development of a metal-free, regioselective C(sp²)–H selenylation reaction. This methodology provides an efficient route to synthesize a variety of structurally diverse selenoethers, which are of interest in medicinal chemistry and materials science. The process is mediated by phenyliodine(III)bis(trifluoroacetate) (PIFA) and operates under mild conditions, demonstrating broad functional group tolerance and yielding good to excellent results. nih.gov

The direct introduction of a selenyl group onto the benzo[d]imidazo[2,1-b]thiazole scaffold is achieved through a C-H activation approach. This method is advantageous as it avoids the need for pre-functionalized starting materials, thus offering a more atom-economical and straightforward synthetic pathway.

Detailed research has demonstrated the successful selenylation of various substituted benzo rsc.orgnih.govimidazo[2,1-b]thiazoles. For instance, the reaction of 3-(p-tolyl) derivatives with different diaryl diselenides in the presence of PIFA leads to the corresponding C-2 selenylated products in good yields. The reaction is typically carried out in dichloromethane (B109758) at room temperature. Mechanistic studies suggest the involvement of a radical pathway in this transformation. nih.gov

The scope of the reaction has been explored with a range of substituted benzo[d]imidazo[2,1-b]thiazoles and organodiselenides. The electronic properties of the substituents on both the thiazole ring and the diselenide have been shown to influence the reaction efficiency. For example, electronically deficient diselenides tend to react at a slightly faster rate than their electron-rich counterparts. rsc.org

The synthetic utility of this protocol has been further highlighted by its scalability, with successful gram-scale synthesis demonstrating its potential for practical applications. nih.gov The regioselective nature of the reaction, consistently leading to substitution at the C-2 position of the benzo[d]imidazo[2,1-b]thiazole core, has been unambiguously confirmed through X-ray crystallographic analysis of some of the products. nih.gov

Below are tabulated results from the study of C(sp²)–H selenylation reactions of substituted benzo[d]imidazo[2,1-b]thiazole derivatives.

Table 1: Substrate Scope of C(sp²)–H Selenylation of 3-Substituted Benzo[d]imidazo[2,1-b]thiazoles with Di-p-tolyldiselenide

Entry3-SubstituentProductYield (%)
14-Fluorophenyl3-(4-Fluorophenyl)-2-(p-tolylselanyl)benzo rsc.orgnih.govimidazo[2,1-b]thiazole78
24-Chlorophenyl3-(4-Chlorophenyl)-2-(p-tolylselanyl)benzo rsc.orgnih.govimidazo[2,1-b]thiazole81
34-Bromophenyl3-(4-Bromophenyl)-2-(p-tolylselanyl)benzo rsc.orgnih.govimidazo[2,1-b]thiazole85
44-(tert-Butyl)phenyl3-(4-(tert-Butyl)phenyl)-2-(p-tolylselanyl)benzo rsc.orgnih.govimidazo[2,1-b]thiazole74

Reaction conditions: 3-substituted benzo rsc.orgnih.govimidazo[2,1-b]thiazole (0.25 mmol), di-p-tolyldiselenide (0.375 mmol), PIFA (1 equiv.), in DCM (4 ml) at room temperature. rsc.org

Table 2: Selenylation of 3-Phenylbenzo[d]imidazo[2,1-b]thiazole with Various Diselenides

EntryDiselenideProductYield (%)
1Diphenyldiselenide3-Phenyl-2-(phenylselanyl)benzo rsc.orgnih.govimidazo[2,1-b]thiazole89
2Bis(4-methoxyphenyl)diselenide2-((4-Methoxyphenyl)selanyl)-3-phenylbenzo rsc.orgnih.govimidazo[2,1-b]thiazole84
3Bis(4-chlorophenyl)diselenide2-((4-Chlorophenyl)selanyl)-3-phenylbenzo rsc.orgnih.govimidazo[2,1-b]thiazole90
4Bis(naphthalen-1-yl)diselenide2-(Naphthalen-1-ylselanyl)-3-phenylbenzo rsc.orgnih.govimidazo[2,1-b]thiazole89

Reaction conditions: 3-Phenylbenzo rsc.orgnih.govimidazo[2,1-b]thiazole (0.25 mmol), diselenide (0.375 mmol), PIFA (1 equiv.), in DCM (4 ml) at room temperature. nih.govrsc.org

Comprehensive Spectroscopic Characterization and Computational Analysis of Benzo D Imidazo 2,1 B Thiazole Structures

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

While X-ray crystallography is a standard method for the structural confirmation of such heterocyclic systems, a published crystal structure for 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole was not identified in the surveyed literature. However, analysis of closely related structures, such as Benzo scbt.comnih.govimidazo[2,1-b]thiazole-2-carbaldehyde, reveals key structural features common to this class of compounds. researchgate.net Such studies typically show that the fused ring system is nearly planar. researchgate.net An analysis would also reveal details about how the molecules pack in the crystal lattice, including intermolecular interactions like π–π stacking and hydrogen bonds, which influence the material's solid-state properties. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods are used to complement experimental data, providing a deeper understanding of a molecule's structure, properties, and reactivity at an electronic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometry, electronic distribution, and spectroscopic parameters. materialsciencejournal.org

Specific DFT studies for this compound were not found in the search results. However, DFT is widely applied to similar heterocyclic systems. materialsciencejournal.orgmdpi.com For this molecule, DFT calculations could be used to:

Optimize Molecular Geometry: Predict bond lengths and angles, which can be compared with experimental data if a crystal structure becomes available.

Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for predicting the molecule's chemical reactivity and electronic transition properties. researchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electrophilic and nucleophilic sites, offering insights into how the molecule might interact with other reagents. researchgate.net

Predict Spectroscopic Data: Simulate IR and NMR spectra to aid in the assignment of experimental signals. materialsciencejournal.org

By applying these computational tools, researchers can gain a comprehensive understanding of the electronic characteristics that underpin the chemical and physical properties of this compound.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a critical computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. The MESP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue signifies areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow represent regions with neutral or intermediate potential.

For benzo[d]imidazo[2,1-b]thiazole derivatives, MESP studies reveal a distinct distribution of electron density that supports their observed bioactivity. nih.gov In the case of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, a class of compounds closely related to this compound, MESP analysis highlights specific electronegative and electropositive zones. nih.gov

The regions of negative potential (red/yellow) are generally concentrated around the nitrogen and sulfur atoms of the fused imidazo[2,1-b]thiazole (B1210989) ring system and the oxygen atoms of the sulfonamide group, where applicable. These areas are identified as the primary sites for electrophilic interactions. The nitrogen atoms, in particular, represent nucleophilic centers due to the presence of lone-pair electrons.

In contrast, the hydrogen atoms attached to the aromatic rings, especially the hydrogen of the N-H group in related amide structures, exhibit a positive electrostatic potential (blue), marking them as electrophilic sites. mdpi.com This distribution of electron density is crucial for understanding how these molecules interact with biological targets, as the electrostatic potential governs the initial non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are fundamental to ligand-receptor binding. nih.govresearchgate.net

In Silico Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to elucidate the mechanisms of complex organic reactions, offering insights into transition states, intermediates, and reaction energetics that are often difficult to determine experimentally. The synthesis of the benzo[d]imidazo[2,1-b]thiazole scaffold typically involves the formation of key C–N and C–S bonds. researchgate.net

One common synthetic route involves the reaction of a 2-mercaptobenzimidazole (B194830) derivative with an appropriate α-haloketone or a related electrophile. researchgate.net Density Functional Theory (DFT) calculations have been employed to investigate the mechanistic pathways of such cyclization reactions. researchgate.net These studies help in understanding the regioselectivity and feasibility of the reaction under specific conditions, such as catalyst-free environments. researchgate.net

A proposed mechanism for the formation of the fused heterocyclic system often begins with the nucleophilic attack of the sulfur atom of 2-mercaptobenzimidazole on the electrophilic carbon of the reaction partner. This is followed by an intramolecular cyclization, where a nitrogen atom of the benzimidazole (B57391) ring attacks another electrophilic center, leading to the formation of the thiazole (B1198619) ring. The final step is typically a dehydration or elimination reaction to yield the stable aromatic benzo[d]imidazo[2,1-b]thiazole core. researchgate.netresearchgate.net

Computational analyses of these reaction pathways can map the potential energy surface, identifying the transition state structures and calculating their associated activation energies. This information is invaluable for optimizing reaction conditions, such as temperature and solvent, to improve reaction yields and minimize the formation of side products. researchgate.net For example, studies on similar fused systems have utilized DFT to confirm the most stable regioisomer formed during synthesis. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable in silico techniques for predicting and analyzing the binding of a ligand, such as this compound, to the active site of a biological target. These computational methods provide detailed insights into binding affinities, interaction patterns, and the stability of the resulting ligand-protein complex. nih.govnih.gov

Derivatives of benzo[d]imidazo[2,1-b]thiazole have been investigated as potential inhibitors for various enzymes, particularly in the context of antimicrobial drug discovery. nih.govrsc.org Molecular docking studies predict the preferred orientation of the ligand within the enzyme's binding pocket and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov For instance, derivatives of this scaffold have been docked against key enzymes from Mycobacterium tuberculosis, such as Pantothenate synthetase and DprE1. nih.govnih.govrsc.org

In these studies, the benzo[d]imidazo[2,1-b]thiazole core typically forms hydrophobic interactions with nonpolar amino acid residues in the active site. Specific substitutions on the aryl ring, such as the p-tolyl group, can further enhance these interactions. Hydrogen bonds often form between the heteroatoms (nitrogen and sulfur) of the fused ring system and polar residues in the target protein. nih.govnih.gov

The table below summarizes representative findings from molecular docking studies on benzo[d]imidazo[2,1-b]thiazole derivatives with various biological targets.

Target ProteinLigand DerivativeBinding Affinity (kcal/mol)Key Interacting Residues
DprE1 (M. tuberculosis)2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide-5.9 to -6.2Not specified
Pantothenate Synthetase (M. tuberculosis)Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamideNot specifiedNot specified
2,2-dialkylglycine decarboxylase2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide-7.9Not specified

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the interactions. nih.govrsc.org Key metrics, such as the root-mean-square deviation (RMSD) of the protein and ligand, are calculated to determine if the complex reaches a stable equilibrium. nih.gov A stable complex is indicated by low and converging RMSD values, suggesting that the ligand remains securely bound within the active site. nih.govrsc.org These simulations confirm the binding mode predicted by docking and provide a more accurate understanding of the dynamic nature of the ligand-target interaction. nih.gov

Mechanistic Elucidation of Biological Activities of 2 P Tolyl Benzo D Imidazo 2,1 B Thiazole and Its Analogues

Anticancer Activity and Cellular Mechanisms of Action

Derivatives of the benzo[d]imidazo[2,1-b]thiazole nucleus have been extensively investigated for their potential as anticancer agents. These compounds exert their effects through various cellular mechanisms, including cytotoxicity, induction of programmed cell death, and interference with cell cycle progression.

The cytotoxic potential of benzo[d]imidazo[2,1-b]thiazole analogues has been evaluated against a panel of human cancer cell lines. Research has demonstrated that structural modifications to the core scaffold significantly influence their antiproliferative potency.

For instance, a series of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates were tested for their cytotoxic effects on cell lines including DU-145 (prostate), HeLa (cervical), MCF-7 (breast), and A549 (lung). johnshopkins.edu Among these, conjugates 5f and 5k showed notable antiproliferative activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 0.60 µM and 0.78 µM, respectively. johnshopkins.edu

Similarly, benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates have been synthesized and assessed for their cytotoxicity against lung (A-549), breast (MDA MB-231), prostate (DU-145), and colon (HT-29) cancer cell lines. nih.gov Conjugates 5d and 5u from this series were particularly effective against the human breast cancer cell line MDA MB-231, exhibiting IC₅₀ values of 1.3 µM and 1.2 µM, respectively. nih.gov Another study on imidazo[2,1-b]thiazole-benzimidazole conjugates identified a compound, 6d , that displayed significant cytotoxicity against the human lung cancer cell line A549 with an IC₅₀ value of 1.08 µM. nih.gov

Furthermore, novel diaryl benzo[d]imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their effects on the MCF-7 cell line. nih.gov Many of these compounds demonstrated good inhibitory effects when compared to the standard drug tamoxifen, with compounds 6i and 6j showing high cytotoxicity with inhibitory effects of 81% and 73%, respectively. nih.gov

Table 1: Cytotoxic Activity of Benzo[d]imidazo[2,1-b]thiazole Analogues

Compound/Analogue Cancer Cell Line IC₅₀ (µM)
5f (1,2,3-triazolo conjugate) MCF-7 (Breast) 0.60 johnshopkins.edu
5k (1,2,3-triazolo conjugate) MCF-7 (Breast) 0.78 johnshopkins.edu
5u (Chalcone conjugate) MDA MB-231 (Breast) 1.2 nih.gov
5d (Chalcone conjugate) MDA MB-231 (Breast) 1.3 nih.gov
6d (Benzimidazole conjugate) A-549 (Lung) 1.08 nih.gov

A key mechanism underlying the anticancer activity of benzo[d]imidazo[2,1-b]thiazole derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. This has been confirmed through various experimental assays.

Studies on benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates (5d and 5u ) in MDA MB-231 cells utilized Annexin V-FITC/PI assays to confirm the induction of apoptosis. nih.gov The Annexin V assay detects the externalization of phosphatidylserine, an early marker of apoptosis. nacalai.com Further investigation into these conjugates revealed that they also trigger the generation of reactive oxygen species (ROS), which can contribute to the apoptotic process. nih.gov

Similarly, the apoptotic effects of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates were confirmed using Annexin V-FITC assays and by measuring the mitochondrial membrane potential. johnshopkins.edunih.gov A loss in mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis. The apoptosis-inducing properties of other analogues, such as imidazo[2,1-b]thiazole-benzimidazole conjugates, have also been verified through Annexin V-FITC assays and Hoechst staining, which visualizes nuclear changes characteristic of apoptosis. nih.gov

In addition to inducing apoptosis, benzo[d]imidazo[2,1-b]thiazole analogues can disrupt the normal progression of the cell cycle in cancerous cells, leading to cell cycle arrest at specific phases. This prevents the cells from dividing and proliferating.

Flow cytometric analysis has been a crucial tool in these investigations. For example, treatment of MDA MB-231 breast cancer cells with potent benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates led to a significant arrest of cells in the G2/M phase of the cell cycle. nih.gov A similar effect was observed with 1,2,3-triazolo linked conjugates, which caused an accumulation of MCF-7 breast cancer cells in the G2/M phase. johnshopkins.edu This was further supported by an increase in the levels of cyclin B1 protein, a key regulator of the G2/M transition. johnshopkins.edu

Imidazo[2,1-b]thiazole-benzimidazole conjugates also demonstrated the ability to arrest the cell cycle at the G2/M phase in A549 lung cancer cells. nih.gov In contrast, a different series of imidazo[2,1-b]thiazole-based aryl hydrazones was found to arrest MDA-MB-231 cells in the G0/G1 phase. nih.gov This indicates that the specific substitution pattern on the benzo[d]imidazo[2,1-b]thiazole scaffold can determine which phase of the cell cycle is affected.

To understand the anticancer effects at a molecular level, researchers have investigated the specific biological targets of benzo[d]imidazo[2,1-b]thiazole derivatives.

A prominent target identified for several analogues is tubulin . johnshopkins.edunih.gov Tubulin polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts these structures, leading to G2/M cell cycle arrest and apoptosis. nih.gov Molecular docking studies have suggested that certain benzo[d]imidazo[2,1-b]thiazole conjugates bind to the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization. johnshopkins.edunih.gov

For hormone-dependent cancers like certain types of breast cancer, the Estrogen Receptor (ER) is a key therapeutic target. Novel diaryl benzo[d]imidazo[2,1-b]thiazole derivatives have been specifically designed as Selective Estrogen Receptor Modulators (SERMs). nih.gov Docking studies confirmed that these compounds could fit into the active site of the ER, suggesting their potential to modulate its activity and inhibit the growth of ER-positive cancer cells. nih.gov

In the context of antitubercular activity, Pantothenate Synthetase , an enzyme essential for the survival of Mycobacterium tuberculosis, has been identified as a potential target for benzo[d]imidazo[2,1-b]thiazole derivatives. rsc.org

Antimicrobial and Antitubercular Efficacy

Beyond their anticancer properties, compounds based on the benzo[d]imidazo[2,1-b]thiazole structure have shown promise as antimicrobial and particularly as antitubercular agents.

The antibacterial potential of benzo[d]imidazo[2,1-b]thiazole derivatives has been explored against various bacterial strains. A study focusing on 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides revealed significant activity, particularly against Gram-positive bacteria. nih.gov

One of the most active compounds in the series, 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide, displayed potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against both Staphylococcus aureus and Bacillus subtilis. nih.gov Other derivatives, such as those with 4-methoxyphenyl (B3050149) and unsubstituted phenyl groups, also showed good activity against these Gram-positive bacteria, with MIC values of 12.5 µg/mL. nih.gov The research suggested that the presence of electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) on the phenyl ring could enhance activity against Gram-positive strains. nih.gov However, the synthesized compounds were generally less potent than the standard antibiotic ciprofloxacin. nih.gov

The antitubercular efficacy of this scaffold is also noteworthy. Certain sulfonamide derivatives exhibited potent activity against Mycobacterium tuberculosis (H37Rv strain) with MICs of 1.6 µg/mL. nih.gov Another study on benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives identified compounds with significant activity against M. tuberculosis H37Ra, with IC₅₀ values as low as 2.03 µM. rsc.org

Table 2: Antimicrobial Activity of Benzo[d]imidazo[2,1-b]thiazole Analogues

Compound/Analogue Bacterial Strain MIC (µg/mL)
2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Staphylococcus aureus 6.25 nih.gov
2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Bacillus subtilis 6.25 nih.gov
2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Staphylococcus aureus 12.5 nih.gov
2-(4-methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Bacillus subtilis 12.5 nih.gov
2-phenylbenzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Staphylococcus aureus 12.5 nih.gov
2-phenylbenzo[d]imidazo[2,1-b]thiazole-7-sulfonamide Bacillus subtilis 12.5 nih.gov
Ciprofloxacin (Standard) All tested strains 1.25 nih.gov

Potency against Mycobacterium tuberculosis (H37Rv, H37Ra strains)

Derivatives of the benzo[d]imidazo[2,1-b]thiazole scaffold have demonstrated notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. A study on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives revealed that the analogue, 2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide, exhibited potent activity against the H37Rv strain of M. tuberculosis. nih.gov This compound displayed a minimum inhibitory concentration (MIC) of 1.6 µg/mL, which is comparable to the standard antitubercular drug isoniazid. nih.gov

In another study, different benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives were evaluated against the H37Ra strain of M. tuberculosis. The most active compounds in this series, IT10 (carrying a 4-nitro phenyl moiety) and IT06 (possessing a 2,4-dichloro phenyl moiety), showed significant activity with IC50 values of 2.32 µM and 2.03 µM, respectively. rsc.orgnih.gov

Table 1: Antitubercular Activity of Benzo[d]imidazo[2,1-b]thiazole Analogues
CompoundMycobacterium StrainActivity MetricValueReference
This compound-7-sulfonamideM. tuberculosis H37RvMIC1.6 µg/mL nih.gov
IT10M. tuberculosis H37RaIC502.32 µM rsc.orgnih.gov
IT06M. tuberculosis H37RaIC502.03 µM rsc.orgnih.gov

Selective Inhibition Profiles within Mycobacterial Species

Research on benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives suggests a selective inhibition profile for M. tuberculosis. The most promising compounds from a study, IT06 and IT10, were tested against a panel of non-tuberculous mycobacteria (NTM) and showed no activity. rsc.orgnih.gov This indicates that the inhibitory action of this class of compounds may be specific to M. tuberculosis, a desirable characteristic for developing targeted therapies with potentially fewer side effects. rsc.orgnih.gov

Targeting of Bacterial and Tubercular Enzymes (e.g., DprE1 enzyme, 2,2-dialkylglycine decarboxylase)

The antimycobacterial effect of benzo[d]imidazo[2,1-b]thiazole derivatives appears to be mediated through the inhibition of essential enzymes. The flavoenzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), which is crucial for the biosynthesis of the mycobacterial cell wall, has been identified as a key target. embopress.orgvlifesciences.com Molecular docking studies have shown that potent 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, including the 2-(p-tolyl) analogue, have strong binding affinities for the DprE1 enzyme. nih.gov

Another potential target is the 2,2-dialkylglycine decarboxylase, an enzyme involved in bacterial metabolism. A derivative, 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide, demonstrated a significant docking score against this enzyme, suggesting it as another possible mechanism for the antibacterial activity of this scaffold. nih.gov

Anti-inflammatory Properties

The this compound scaffold has been investigated for its anti-inflammatory potential. ontosight.ai While specific data for the parent compound is limited, studies on its analogues provide insights into its possible mechanism of action. For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.orgnih.govresearchgate.net One of the most potent compounds in this series exhibited IC50 values of 10.992 µM for NO inhibition, 2.294 µM for IL-6 inhibition, and 12.901 µM for TNF-α inhibition. nih.gov

Antioxidant Activity (e.g., DPPH method)

Several studies have explored the antioxidant properties of benzo[d]imidazo[2,1-b]thiazole derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.govdmed.org.ua In one study, a series of newly synthesized benzo[d]imidazo[2,1-b]thiazole derivatives were evaluated, with some compounds showing excellent, good, or moderate antioxidant activity. researchgate.net Another investigation into different derivatives of the same scaffold also reported antioxidant potential, with the activity being dependent on the specific substitutions on the core structure. researchgate.net The ability of these compounds to donate a hydrogen atom and scavenge free radicals is the basis for their antioxidant effect. nih.gov

Table 2: Antioxidant Activity of Selected Benzo[d]imidazo[2,1-b]thiazole Analogues
Compound ClassAssayObserved ActivityReference
Benzo[d]imidazo[2,1-b]thiazole derivativesDPPHExcellent, good, and moderate activity researchgate.net
2-Aryl benzothiazole (B30560) derivativesDPPH & ABTSSignificant radical scavenging potential researchgate.net

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoforms: hCA I, II, IX, XII)

Analogues of this compound have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. A study on imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates revealed that most of the synthesized compounds showed selective inhibitory activity against the cytosolic isoform hCA II, while they were inactive against hCA I, IX, and XII. nih.gov Another study on a series of benzo[d]thiazole-5- and 6-sulfonamides identified several potent and isoform-selective inhibitors targeting hCA II, VII, and IX. researchgate.net Similarly, 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides were found to be potent and selective inhibitors of hCA II and VII. researchgate.net These findings suggest that the benzo[d]imidazo[2,1-b]thiazole scaffold could be a promising starting point for the development of selective carbonic anhydrase inhibitors.

Table 3: Carbonic Anhydrase Inhibition by Benzo[d]imidazo[2,1-b]thiazole Analogues
Compound ClassTarget IsoformsSelectivityReference
Imidazo[2,1-b]thiazole-sulfonyl piperazineshCA I, II, IX, XIISelective for hCA II nih.gov
Benzo[d]thiazole-5- and 6-sulfonamideshCA I, II, VII, IXSelective for hCA II, VII, and IX researchgate.net
2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamideshCA I, II, IV, VIISelective for hCA II and VII researchgate.net

Investigation of Cardiovascular System Interactions (e.g., L-type calcium channel blocking, inotropic and chronotropic effects)

Kinase Inhibition Profiles

The benzo[d]imidazo[2,1-b]thiazole scaffold is a recurring structural motif in medicinal chemistry, recognized for its role in the development of various enzyme inhibitors. Analogues of this compound have been investigated for their potential as kinase inhibitors, a class of drugs that can block the action of protein kinases and are often employed in cancer therapy. researchgate.net Research has shown that compounds based on the related imidazo[2,1-b]thiazole (B1210989) core exhibit significant inhibitory effects against several kinases critical to cancer cell proliferation and survival. nih.gov

For instance, certain derivatives of imidazo[2,1-b]thiazole have demonstrated potent inhibitory activity against B-Raf kinase, including the V600E mutant which is a key driver in some types of melanoma. nih.gov One study highlighted an imidazothiazole derivative that inhibited V600E-B-RAF and RAF1 kinases with IC₅₀ values of 0.978 nM and 8.2 nM, respectively. nih.gov Another compound in the same class showed exceptional inhibition of B-RAFV600E with an IC₅₀ of 23.1 nM, which was more potent than the standard drug dabrafenib. nih.gov

Furthermore, the broader thiazole (B1198619) chemical class, to which the title compound belongs, has been extensively reviewed for its kinase inhibition properties. nih.gov Different analogues have shown efficacy against a range of kinases, including epidermal growth factor receptor (EGFR), ErbB2, and insulin-like growth factor 1 receptor (IGF-1R). nih.gov The inhibitory potential of these compounds underscores the importance of the imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole scaffolds as privileged structures for designing novel kinase inhibitors. While direct kinase inhibition data for this compound is not extensively detailed in the available literature, the activity of its analogues suggests potential in this area.

Table 1: Kinase Inhibition by Selected Imidazo[2,1-b]thiazole Analogues This table presents data for analogues of the title compound to illustrate the potential of the chemical scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Imidazothiazole DerivativeV600E-B-RAF0.978 nih.gov
Imidazothiazole DerivativeRAF18.2 nih.gov
Thiazole Derivative (phenyl sulfonyl)B-RAFV600E23.1 nih.gov
Imidazo[2,1-b]thiazole DerivativeIGF-1R41 nih.gov
Imidazo[2,1-b]thiazole DerivativeEGFR350 nih.gov
Imidazo[2,1-b]thiazole DerivativeErbB2310 nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Benzo D Imidazo 2,1 B Thiazole Analogues

Influence of Substituent Electronic and Steric Effects on Biological Efficacy

The nature and position of substituents on the aryl rings of the benzo[d]imidazo[2,1-b]thiazole core significantly impact the molecule's biological efficacy through electronic and steric effects. These effects modulate properties such as binding affinity to target proteins, cell permeability, and metabolic stability.

Research into 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives has shown that both electron-donating and electron-withdrawing groups can enhance bioactivity, depending on the target. nih.gov For instance, the introduction of electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) on the phenyl ring was found to slightly improve activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov Conversely, the presence of strong electron-withdrawing groups, such as halogen atoms, plays a key role in enhancing activity against other microbes. nih.gov The potent antitubercular activity of certain derivatives has been linked to halogen substitutions, which increase electron-withdrawing effects. nih.govnih.gov

In the context of anticancer activity, studies have revealed that the electronic nature of substituents on different parts of the molecule is critical. The highest antitumor effects were observed in compounds that possessed electron-donating substituents on the benzothiazole (B30560) fragment combined with electron-acceptor substituents on an aniline (B41778) phenyl ring. researchgate.net The yields of synthesized compounds can also vary based on the electronic and steric properties of the substituents. nih.govnih.gov

Substituent TypePositionEffect on Biological ActivityExample TargetReference
Electron-Donating (e.g., -OCH₃, -CH₃)Phenyl RingSlightly enhanced activityGram-positive bacteria nih.gov
Electron-Withdrawing (e.g., Halogens)Phenyl RingEnhanced activityMycobacterium tuberculosis nih.govnih.gov
Electron-DonatingBenzothiazole FragmentHighest antitumor effectCancer Cells researchgate.net
Electron-AcceptorAniline Phenyl Ring

Identification of Key Pharmacophores and Functional Groups for Biological Activity

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the benzo[d]imidazo[2,1-b]thiazole class, several key functional groups and structural motifs have been identified as crucial for their biological activities.

Halogen Atoms: The presence of halogen atoms, particularly on the phenyl ring, is a recurring feature in potent derivatives. A 2,4-dichloro phenyl moiety was found in a compound with significant activity against Mycobacterium tuberculosis (Mtb). rsc.orgrsc.org Another derivative, 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide, displayed notable antibacterial activity, especially against Gram-positive bacteria. nih.gov

Specific Phenyl Moieties: Beyond halogens, other substitutions on the phenyl ring are important. A 4-nitro phenyl group was identified on the most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative in a study targeting Mtb, showing a high therapeutic index. rsc.orgrsc.org

Aminoethoxy Chains: For anticancer applications, particularly as selective estrogen receptor modulators (SERMs), the addition of diaryl benzo[d]imidazo[2,1-b]thiazole derivatives with various aminoethoxy side chains on one of the phenyl rings has proven effective. nih.gov These chains are critical for mediating cytotoxic effects on human breast cancer cell lines like MCF-7. nih.gov

Carbohydrazide (B1668358) and Propenone Groups: The addition of other functional groups can confer potent bioactivity. A compound featuring a carbohydrazide group, 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide, emerged as a powerful inhibitor of Mtb pantothenate synthetase. nih.gov Furthermore, conjugates of benzo[d]imidazo[2,1-b]thiazole with a 3-arylaminopropenone linker have been shown to induce apoptosis and exhibit significant cytotoxic activity in HeLa cancer cells. nih.gov

Pharmacophore/Functional GroupAssociated Biological ActivityReference
Di-halogenated Phenyl Moiety (e.g., 2,4-dichloro phenyl)Antitubercular, Antibacterial nih.govrsc.orgrsc.org
4-Nitro Phenyl MoietyAntitubercular rsc.orgrsc.org
Aminoethoxy Side ChainsAnticancer (Cytotoxicity against MCF-7) nih.gov
Carbohydrazide GroupAntitubercular (Pantothenate Synthetase Inhibition) nih.gov
Propenone LinkerAnticancer (Cytotoxicity and Apoptosis in HeLa cells) nih.gov

Correlation between Molecular Conformation and Biological Response

The three-dimensional arrangement of a molecule, or its conformation, is critical for its interaction with a biological target. The specific shape of a benzo[d]imidazo[2,1-b]thiazole analogue dictates how well it fits into the binding site of a target protein, influencing its biological response.

Molecular dynamics (MD) simulations have been used to analyze the conformational changes of active compounds during simulations with their target proteins. rsc.org These studies help to confirm the stability of the protein-ligand complex and understand the dynamic nature of the binding interaction. For example, a significantly active antitubercular compound was analyzed via MD simulation to confirm the conformational shifts occurring upon binding. rsc.org The biological response can also be observed at a cellular level. Treatment of HeLa cells with certain benzo[d]imidazo[2,1-b]thiazole-propenone conjugates led to a 40% loss of mitochondrial membrane potential and a four-fold increase in reactive oxygen species (ROS), indicating a distinct biological mechanism of action triggered by the compound's structure. nih.gov This induction of apoptosis, confirmed through various assays, demonstrates a direct correlation between the molecular structure of the conjugate and its effect on cellular pathways. nih.gov

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel therapeutic agents and the elucidation of complex SARs. nih.gov Various computational techniques are employed to study benzo[d]imidazo[2,1-b]thiazole derivatives.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It has been widely used to understand the putative binding patterns of benzo[d]imidazo[2,1-b]thiazole derivatives with their targets, such as the DprE1 enzyme in Mtb and pantothenate synthetase. nih.govnih.govrsc.orgrsc.org Docking studies provide insights into key interactions, like hydrogen bonds, that stabilize the ligand in the active site. rsc.org

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure of molecules. nih.govnih.gov This method helps in understanding the reactivity of different derivatives and corroborates SAR findings. For instance, DFT analysis revealed that halogenated derivatives exhibit increased chemical stability, which may contribute to their enhanced biological activity. nih.govnih.gov Molecular Electrostatic Potential (MESP) maps, derived from DFT, can highlight regions of high electron density, such as around a sulfonamide group, identifying them as potential hydrogen-bond acceptor sites. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): QSAR studies aim to find a mathematical relationship between the chemical structure and biological activity. For related heterocyclic systems like imidazo[2,1-b]oxazoles, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed. nih.gov These models generate contour maps that identify regions where steric, electrostatic, or hydrophobic modifications would likely increase or decrease activity, thus guiding the design of more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations: As mentioned, MD simulations are used to assess the stability of the ligand-receptor complex over time. rsc.orgrsc.org These simulations provide a dynamic view of the binding process and can help validate the interactions predicted by molecular docking. nih.gov

These computational approaches have revolutionized the drug design process, allowing for the rapid, in silico screening of virtual libraries and the optimization of lead compounds before their synthesis, saving significant time and resources. nih.gov

Applications in Advanced Materials and Research Probes

Fluorescent Properties and Their Utilization in Biomedical Imaging Research

The benzo[d]imidazo[2,1-b]thiazole core is an electron-rich heteroaromatic system, and its derivatives often exhibit fluorescent properties that make them valuable candidates for biomedical imaging and diagnostic applications. nih.govontosight.ai The inherent fluorescence of this scaffold allows it to be used as a structural basis for developing probes that can visualize biological targets. ontosight.ai

Researchers have designed and synthesized series of 2-aryl-imidazo[2,1-b]benzothiazoles, which represent a combination of structural motifs from potent amyloid imaging agents. nih.gov These compounds have shown high binding affinity for amyloid aggregates, a key pathological hallmark of Alzheimer's disease, making them promising candidates for developing new imaging agents. nih.gov

A significant application of the imidazo[2,1-b]benzothiazole (B1198073) (IBT) scaffold is in the development of Positron Emission Tomography (PET) imaging agents for the noninvasive detection of β-amyloid (Aβ) plaques in the brain, a critical tool for the diagnosis and study of Alzheimer's disease. nih.govacs.org The goal is to create new pharmacophores suitable for labeling with positron-emitting isotopes like Fluorine-18 (¹⁸F), which possess favorable brain uptake and clearance kinetics, high metabolic stability, and high binding affinity to Aβ plaques. nih.gov

In this context, a novel ¹⁸F-labeled derivative, 2-(p-methylaminophenyl)-7-(2-fluoroethoxy)imidazo[2,1-b]benzothiazole, was synthesized and evaluated as a tracer for cerebral Aβ deposits. nih.gov This compound, referred to as [¹⁸F]8 in the study, demonstrated a high affinity for Aβ aggregates and suitable brain uptake kinetics. nih.govacs.org In studies using a transgenic APP/PS1 mouse model of Alzheimer's disease, [¹⁸F]8 showed specific uptake in brain regions containing Aβ plaques. acs.orgnih.gov The specific binding to Aβ was further confirmed through biodistribution studies and autoradiography, which correlated with immunohistochemistry staining. nih.govacs.org These findings underscore the potential of the imidazo[2,1-b]benzothiazole core, as seen in 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole, as a foundational structure for high-contrast PET imaging agents for the detection of Aβ plaques. nih.govacs.org

Binding Affinities of Imidazo[2,1-b]benzothiazole Derivatives to β-Amyloid Aggregates
Compound DerivativeBinding Affinity (Ki, nM)Reference
2-Aryl-imidazo[2,1-b]benzothiazole (Compound 3b)6 nih.gov
2-Aryl-imidazo[2,1-b]benzothiazole (Compound 3j)10.9 nih.gov
General 2-Aryl-imidazo[2,1-b]benzothiazoles6 - 133 nih.gov

Exploration in Organic Light-Emitting Diode (OLED) Technology

The field of organic electronics has explored various heterocyclic compounds for use in Organic Light-Emitting Diodes (OLEDs). The core structure of benzo[d]imidazo[2,1-b]thiazole has been identified as a promising electron-deficient entity for developing bipolar host materials, which are crucial components in high-efficiency thermally activated delayed fluorescence (TADF)-OLEDs. nih.gov

Researchers have introduced a novel electron-acceptor core based on this scaffold, namely 5H-benzo[d]benzo nih.govfigshare.comimidazo[2,1-b] acs.orgnih.govthiazine (BBIT), for the development of solution-processable bipolar host materials. nih.govfrontiersin.org In this design, the electron-deficient benzimidazole (B57391) moiety facilitates electron transport properties. nih.govfrontiersin.org By integrating this electron-acceptor core with electron-rich donor entities like carbazole, new bipolar host materials such as CzBBIT and 2CzBBIT were developed. nih.gov

These materials were then used as hosts in the emissive layer of TADF-OLEDs. The resulting devices demonstrated excellent performance, achieving high external quantum efficiencies (EQEs). nih.govfrontiersin.org The success of these related structures suggests that the inherent electronic properties of the benzo[d]imidazo[2,1-b]thiazole scaffold make it a valuable platform for creating advanced materials for OLED applications. nih.gov

Performance of Solution-Processed TADF-OLEDs Using Benzimidazo[2,1-b]thiazine-Based Host Materials
Host MaterialMaximum External Quantum Efficiency (EQE)Reference
CzBBIT23.3% nih.govfrontiersin.org
2CzBBIT18.7% nih.govfrontiersin.org

Future Research Directions and Translational Potential of Benzo D Imidazo 2,1 B Thiazole Scaffolds

Prospects for the Development of Novel Molecular Probes

The inherent properties of the benzo[d]imidazo[2,1-b]thiazole scaffold make it an attractive candidate for the development of novel molecular probes. The fluorescent nature of some derivatives, for instance, opens up possibilities in biomedical imaging and diagnostics. ontosight.ai Future research could focus on systematically modifying the core structure to fine-tune these photophysical properties. By introducing specific functional groups or extending the conjugation, it may be possible to create probes with enhanced quantum yields, longer emission wavelengths, and greater photostability, making them suitable for advanced imaging techniques such as fluorescence microscopy and in vivo imaging.

Furthermore, these scaffolds can be engineered as biological probes to study cellular processes. By attaching moieties that specifically interact with certain organelles or biomolecules, researchers can develop tools to visualize and track dynamic events within living cells. This could provide invaluable insights into disease mechanisms and the effects of therapeutic agents.

Identification of Undiscovered Biological Targets and Pathways

While derivatives of benzo[d]imidazo[2,1-b]thiazole have been investigated for a range of biological activities, the full spectrum of their molecular targets remains largely unexplored. rsc.orgnih.gov Current research has identified their potential as inhibitors of enzymes crucial for microbial survival, such as Mycobacterium tuberculosis Pantothenate Synthetase and Decaprenylphosphoryl-β-D-ribose oxidase (DprE1). nih.govrsc.orgnih.gov Additionally, some conjugates have been shown to target tubulin polymerization in cancer cells. nih.gov

Future efforts should be directed towards comprehensive target identification and validation studies. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to uncover novel protein binding partners for this class of compounds. Identifying these targets will not only elucidate the mechanisms behind their observed biological effects, such as apoptosis induction in cancer cells, but also reveal new therapeutic opportunities and pathways that have not yet been associated with this scaffold. nih.govnih.gov This exploration could lead to the development of first-in-class drugs for a variety of diseases.

Compound ClassInvestigated ActivityPotential Target/Mechanism
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugatesAnticancer (Breast Cancer)Tubulin polymerization inhibition, G2/M phase cell cycle arrest, Apoptosis induction. nih.gov
Benzo[d]imidazo[2,1-b]thiazole-propenone conjugatesAnticancer (HeLa cells)Apoptosis induction, Increased Reactive Oxygen Species (ROS). nih.gov
Benzo[d]imidazo[2,1-b]thiazole carboxamide derivativesAntitubercularInhibition of Mycobacterium tuberculosis Pantothenate Synthetase. rsc.orgnih.gov
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivativesAntitubercular, AntibacterialInhibition of Decaprenylphosphoryl-β-D-ribose oxidase (DprE1). nih.gov

Advancements in Synthetic Methodologies for Enhanced Structural Diversity

The synthesis of the benzo[d]imidazo[2,1-b]thiazole core and its derivatives has been an active area of research, with numerous methods being developed. nih.gov These often involve the reaction of 2-aminobenzothiazoles with α-haloketones or multi-component reactions (MCRs). nih.govresearchgate.net MCRs, in particular, have proven to be a powerful tool for rapidly generating libraries of structurally diverse compounds from simple starting materials. researchgate.netresearchgate.net

Future advancements in synthetic methodologies should focus on several key areas. The development of more "green" and sustainable synthetic protocols, such as using environmentally benign solvents like water or PEG-400, or employing catalyst-free and microwave-assisted conditions, will be crucial for efficient and eco-friendly production. researchgate.netresearchgate.net Exploring novel reaction pathways and utilizing a broader range of building blocks will be essential for accessing previously unattainable chemical space. researchgate.netresearchgate.net The ability to easily introduce a wide variety of substituents will facilitate the generation of extensive compound libraries, which are vital for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.

Synthetic ApproachKey FeaturesStarting Materials (Examples)
Multi-Component Domino CyclizationOne-pot, highly efficient, microwave irradiation. researchgate.net2-aminobenzothiazoles, 2-oxoaldehydes, cyclic 1,3-dicarbonyls. researchgate.net
Catalyst-Free Microwave-Assisted SynthesisGreen media (water), rapid, high yields. nih.govresearchgate.net2-aminobenzothiazoles, α-bromoketones. nih.gov
Groebke–Blackburn–Bienaymé (GBB) ReactionIsocyanide-based multi-component reaction. mdpi.com2-aminothiazoles, aldehydes, isocyanides. mdpi.com
Iron-Catalyzed SynthesisUtilizes an inexpensive and abundant metal catalyst. nih.gov2-aminobenzothiazoles, ketones/chalcones. nih.gov

Synergistic Integration of Computational and Experimental Research in Drug Discovery Initiatives

The integration of computational and experimental approaches has become an indispensable part of modern drug discovery. For the benzo[d]imidazo[2,1-b]thiazole scaffold, in silico methods have already been successfully applied to predict drug-likeness, understand binding modes, and elucidate electronic properties. nih.govsemanticscholar.org Molecular docking and dynamics studies have provided valuable insights into how these compounds interact with their biological targets, such as the Pantothenate Synthetase of M. tuberculosis. rsc.orgsemanticscholar.org

The future of drug discovery for this class of compounds will rely heavily on the synergistic use of these computational tools with experimental validation. Advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) and free energy perturbation (FEP) calculations, can be used to more accurately predict binding affinities and guide the design of more potent and selective inhibitors. Density Functional Theory (DFT) analysis can further explore the electronic properties of synthesized compounds, helping to rationalize structure-activity relationships. nih.govmdpi.com This iterative cycle of computational design, chemical synthesis, and biological testing will accelerate the process of lead optimization and increase the likelihood of translating promising benzo[d]imidazo[2,1-b]thiazole-based compounds into clinical candidates.

Q & A

What are the common synthetic methodologies for 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole, and how do reaction conditions influence yields?

Basic Synthesis
The compound is typically synthesized via multicomponent reactions. A catalyst-free, one-pot method uses 2-aminobenzothiazole, aryl glyoxal, and aryl amines under reflux conditions, achieving moderate to high yields (60–85%) . Alternatively, KOt-Bu/CBrCl3-mediated in situ bromination enables regioselective cyclization between 2-aminobenzothiazole and β-ketoesters at 80°C, with yields up to 92% . Microwave-assisted synthesis in aqueous media (e.g., water or ethanol) under transition-metal-free conditions reduces reaction time to 10–30 minutes, aligning with green chemistry principles .

How can regioselective functionalization of the benzo[d]imidazo[2,1-b]thiazole scaffold be achieved?

Advanced Functionalization
C(sp²)–H selenylation using phenyliodine(III) bis(trifluoroacetate) (PIFA) and organodiselenides in dichloromethane introduces selenium at the C-3 position with >80% yield. Electron-withdrawing substituents on the aryl group enhance reactivity due to stable intermediate formation . For Friedel-Crafts acylation , Eaton’s reagent (P₂O₅/CH₃SO₃H) facilitates solvent-free acylation at the C-6 position, crucial for attaching pharmacophoric groups .

What biological activities have been reported for derivatives of this scaffold?

Biological Evaluation
Derivatives exhibit antimycobacterial activity against non-tuberculous mycobacteria (NTMs), with MIC values ranging from 0.5–8 µg/mL. Compounds with electron-withdrawing groups (e.g., –NO₂, –Cl) at the p-Tolyl moiety show enhanced potency . Additionally, EGFR inhibition is observed in HeLa cells (IC₅₀: 1.2–5.8 µM) through competitive binding at the ATP site, confirmed by molecular docking .

How do structural modifications impact the compound’s pharmacokinetic properties?

Structure-Activity Relationship (SAR)
Introduction of carboxamide triazole side chains improves aqueous solubility (LogP <3) and oral bioavailability (TPSA <140 Ų) per Veber’s rule . Substitution at the C-3 position with hydrophilic groups (e.g., –OH, –NH₂) enhances blood-brain barrier permeability, critical for CNS-targeted agents .

What computational tools are used to predict binding modes and optimize derivatives?

Computational Analysis
Molecular docking (e.g., AutoDock Vina) with proteins like 3IUB (Mycobacterium tuberculosis pantothenate synthetase) identifies key interactions: hydrogen bonds with Thr173 and π-alkyl interactions with Val157 . MD simulations (AMBER) validate stability over 100 ns, highlighting residues critical for binding .

What green chemistry approaches are viable for scalable synthesis?

Sustainable Methods
Lemon juice as a biocatalyst in ethanol at 70°C achieves 75% yield while avoiding toxic solvents . Ionic liquids (e.g., [Bmim]Br) enable one-pot synthesis of hybrid derivatives with recyclable catalysts, reducing waste .

How do catalyst systems influence reaction mechanisms?

Catalyst Effects
FeCl₃/ZnI₂ promotes aerobic oxidative cyclization between 2-aminobenzothiazole and ketones via radical intermediates, tolerating electron-deficient substrates . In contrast, KOt-Bu initiates single-electron transfer (SET) pathways, favoring electron-rich aromatics .

What analytical techniques ensure structural characterization?

Characterization Methods
1H/13C NMR confirms regiochemistry, while HR-MS validates molecular weight (±2 ppm error). X-ray crystallography resolves π-stacking in crystalline derivatives, critical for solid-state stability studies .

How are mechanistic pathways elucidated for novel syntheses?

Mechanistic Insights
Isotopic labeling (e.g., D₂O) and ESR spectroscopy detect radical intermediates in KOt-Bu-mediated reactions , confirming SET mechanisms . Kinetic studies (HPLC monitoring) reveal rate-limiting steps, such as imine formation in three-component reactions .

What strategies address low yields in halogenated derivatives?

Optimization Strategies
Using Cs₂CO₃ as a base enhances nucleophilic aromatic substitution in Cu(OAc)₂-catalyzed reactions, improving yields of chloro-/bromo-derivatives by 15–20% . Microwave irradiation (150 W, 100°C) accelerates sluggish steps, minimizing side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.